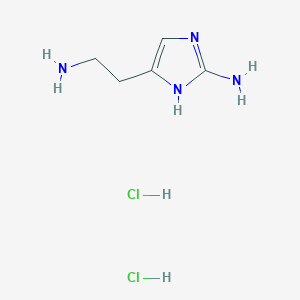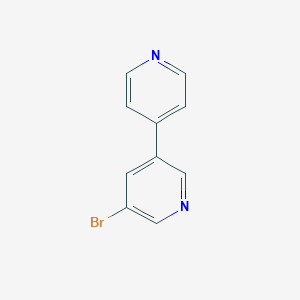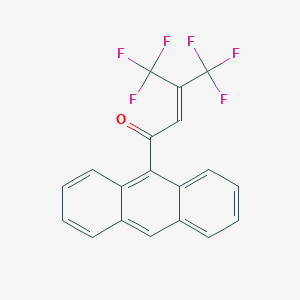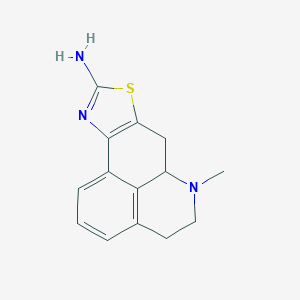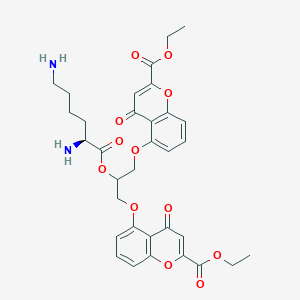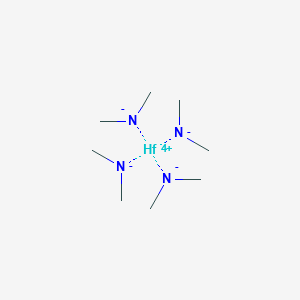
Hafnium, Tetrakis(dimethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(dimethylamido)hafnium(IV) is an organometallic compound consisting of a central hafnium atom surrounded by four dimethylamido ligands. This compound is commonly used as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to produce high-quality hafnium oxide thin films .
Wissenschaftliche Forschungsanwendungen
Tetrakis(dimethylamido)hafnium(IV) has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Tetrakis(dimethylamido)hafnium(IV), also known as Hafnium, tetrakis(dimethylamino)- or TDMAH, is an organometallic compound . The primary target of this compound is the deposition of hafnium oxide thin films for advanced semiconductor devices .
Mode of Action
TDMAH is commonly used as a Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) precursor . It interacts with its targets by depositing high-quality hafnium oxide thin films . The compound consists of a central hafnium atom (Hf) surrounded by four dimethylamido ligands (NMe 2) .
Biochemical Pathways
The specific biochemical pathways affected by TDMAH are related to the deposition of hafnium oxide thin films . These thin films are crucial in the manufacturing of advanced semiconductor devices .
Pharmacokinetics
While the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of TDMAH are not typically discussed in the context of pharmacokinetics, it’s important to note that the compound is a low-melting solid with a density of 1.098 g/mL at 25 °C .
Result of Action
The result of TDMAH’s action is the production of high-quality hafnium oxide thin films . These films are used in advanced semiconductor devices . The compound can also be used to fabricate polymer-derived ceramic nanocomposites .
Action Environment
TDMAH is sensitive to environmental factors. It’s a moisture-sensitive compound that should be stored in a cold environment . Additionally, it’s important to avoid the formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed . These precautions help to maintain the compound’s action, efficacy, and stability.
Biochemische Analyse
Cellular Effects
The compound plays a crucial role in the synthesis of HfS2 layers, which have emerged as a promising 2D semiconductor . These layers can be applied in nanosized transistors, photodetector LEDs, solar cells, and sensing devices .
Molecular Mechanism
The molecular mechanism of Hafnium, tetrakis(dimethylamino)- involves its use as a precursor in the ALD process . It helps in the synthesis of HfS2 layers, which have high chemical stability and reasonable bandgap
Vorbereitungsmethoden
Tetrakis(dimethylamido)hafnium(IV) is typically synthesized through the reaction of hafnium tetrachloride with dimethylamine in an organic solvent such as toluene or hexane . The reaction conditions involve maintaining a controlled temperature and atmosphere to ensure the formation of the desired product. Industrial production methods often involve scaling up this synthetic route while ensuring high purity and yield .
Analyse Chemischer Reaktionen
Tetrakis(dimethylamido)hafnium(IV) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hafnium oxide (HfO₂) thin films, commonly used in semiconductor devices.
Substitution: The dimethylamido ligands can be substituted with other ligands under appropriate conditions.
Decomposition: At elevated temperatures, it decomposes to form hafnium nitride (Hf₃N₄) when reacted with ammonia.
Common reagents used in these reactions include ozone (O₃) for oxidation and ammonia (NH₃) for nitride formation . The major products formed from these reactions are hafnium oxide and hafnium nitride thin films .
Vergleich Mit ähnlichen Verbindungen
Tetrakis(dimethylamido)hafnium(IV) can be compared with other similar compounds such as:
Tetrakis(dimethylamido)zirconium(IV): Similar in structure and used for zirconium oxide thin films.
Tetrakis(ethylmethylamido)hafnium(IV): Used for hafnium oxide thin films but with different ligand properties.
Tetrakis(dimethylamido)titanium(IV): Used for titanium oxide thin films.
The uniqueness of Tetrakis(dimethylamido)hafnium(IV) lies in its specific application for hafnium oxide thin films, which are crucial for advanced semiconductor devices due to their high dielectric constant and stability .
Eigenschaften
CAS-Nummer |
19782-68-4 |
|---|---|
Molekularformel |
C8H24HfN4 |
Molekulargewicht |
354.79 g/mol |
IUPAC-Name |
dimethylazanide;hafnium(4+) |
InChI |
InChI=1S/4C2H6N.Hf/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 |
InChI-Schlüssel |
ZYLGGWPMIDHSEZ-UHFFFAOYSA-N |
SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4] |
Kanonische SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4] |
Piktogramme |
Flammable; Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


